Aloeresin D
Overview
Description
Aloeresin D is a chromone glycoside isolated from Aloe vera . It is a primary reference substance with assigned absolute purity, considering chromatographic purity, water, residual solvents, and inorganic impurities .
Synthesis Analysis
Aloeresin D is obtained from Aloe vera skin by-products through microwave-assisted extraction . The extraction parameters such as ethanol concentration, extraction temperature, time, and solvent volume influence the extraction yield, total phenolic content, antioxidant activity, and aloin content .Molecular Structure Analysis
The molecular formula of Aloeresin D is C29H32O11 . Its molecular weight is 556.56 .Chemical Reactions Analysis
Aloeresin D is part of the complex phytochemical profile of Aloe vera, which includes various classes of compounds such as chromone and its glycoside derivatives, anthraquinone and its glycoside derivatives, flavonoids, phenylpropanoids and coumarins, phenylpyrone and phenol derivatives, and phytosterols .Scientific Research Applications
Application in Ophthalmology
- Field : Ophthalmology
- Summary : Aloeresin-A has been studied for its potential use in treating contact lens-related keratitis, a condition caused by Pseudomonas aeruginosa and Streptococcus pneumoniae that can lead to corneal damage and vision loss .
- Methods : The study involved ADME (absorption, distribution, metabolism, and excretion), docking, molecular dynamics (MD) simulation, MMGBSA (molecular mechanics generalized Born surface area) and density functional theory (DFT) investigations .
- Results : Molecular docking analysis uncovered aloeresin-A as a promising inhibitor against bacterial and host targets, demonstrating strong binding energies ranging from −7.59 to −6.20 kcal/mol . Further, MMGBSA and MD simulation analysis reflect higher binding free energies and stable interactions of aloeresin-A with the targets .
Application in Antioxidant Activity
- Field : Antioxidant Activity
- Summary : Aloe vera skin (AVS) by-products have been studied for their potential to yield bioactive compounds with antioxidant activity .
- Methods : The study used response surface methodology to optimize microwave-assisted extraction (MAE) of bioactive compounds from AVS .
- Results : The optimized extracts showed interesting contents of polyphenols and antioxidant performance .
Application in Antimicrobial Activity and Food Preservation
- Field : Food Science and Microbiology
- Summary : Aloe vera gel has been used as a traditional medicine for about 3000 years and has an important role in food preservation as edible coatings . They provide an edible barrier for atmospheric gases and moisture and help to reduce the respiration and transpiration of fresh produce, which helps to preserve its postharvest quality .
- Methods : Numerous studies have been conducted on the postharvest use of Aloe vera gel .
- Results : The gel has shown antimicrobial activity and food preservative characteristics .
Application in Contact Lens-Related Keratitis Treatment
- Field : Ophthalmology
- Summary : Aloeresin-A has been identified as a promising inhibitor against bacterial and host targets of keratitis .
- Methods : The study involved ADME (absorption, distribution, metabolism, and excretion), docking, molecular dynamics (MD) simulation, MMGBSA (molecular mechanics generalized Born surface area) and density functional theory (DFT) investigations .
Application in Antimicrobial Activity and Food Preservation
- Field : Food Science and Microbiology
- Summary : Aloe vera gel has been used as a traditional medicine for about 3000 years and has an important role in food preservation as edible coatings . They provide an edible barrier for atmospheric gases and moisture and help to reduce the respiration and transpiration of fresh produce, which helps to preserve its postharvest quality .
- Methods : Numerous studies have been conducted on the postharvest use of Aloe vera gel .
- Results : The gel has shown antimicrobial activity and food preservative characteristics .
Application in Contact Lens-Related Keratitis Treatment
- Field : Ophthalmology
- Summary : Aloeresin-A has been identified as a promising inhibitor against bacterial and host targets of keratitis .
- Methods : The study involved ADME (absorption, distribution, metabolism, and excretion), docking, molecular dynamics (MD) simulation, MMGBSA (molecular mechanics generalized Born surface area) and density functional theory (DFT) investigations .
Safety And Hazards
Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling Aloeresin D . Use of personal protective equipment, including chemical impermeable gloves, is recommended. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Future Directions
Aloe vera, from which Aloeresin D is derived, is widely used in primary health treatment. It plays a pivotal role in the treatment of various types of diseases via the modulation of biochemical and molecular pathways . The recent advances in botany, phytochemical composition, ethnobotanical uses, food preservation, and the preclinical and clinical efficacy of Aloe plants provide future directions for the industrial and medicinal use of Aloe plants .
properties
IUPAC Name |
[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[2-[(2R)-2-hydroxypropyl]-7-methoxy-5-methyl-4-oxochromen-8-yl]oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32O11/c1-14-10-20(37-3)24(27-23(14)19(33)12-18(38-27)11-15(2)31)28-29(26(36)25(35)21(13-30)39-28)40-22(34)9-6-16-4-7-17(32)8-5-16/h4-10,12,15,21,25-26,28-32,35-36H,11,13H2,1-3H3/b9-6+/t15-,21-,25-,26+,28+,29-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUGNWRCWQLUXHX-ACWXGELRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1C(=O)C=C(O2)CC(C)O)C3C(C(C(C(O3)CO)O)O)OC(=O)C=CC4=CC=C(C=C4)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C2=C1C(=O)C=C(O2)C[C@@H](C)O)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)OC(=O)/C=C/C4=CC=C(C=C4)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
556.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Aloeresin D |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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